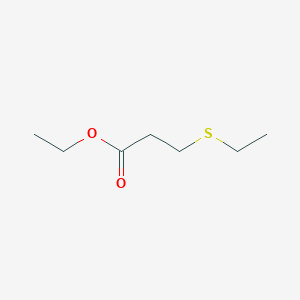

Ethyl 3-ethylsulfanylpropanoate

Description

Structure

3D Structure

Properties

CAS No. |

5402-68-6 |

|---|---|

Molecular Formula |

C7H14O2S |

Molecular Weight |

162.25 g/mol |

IUPAC Name |

ethyl 3-ethylsulfanylpropanoate |

InChI |

InChI=1S/C7H14O2S/c1-3-9-7(8)5-6-10-4-2/h3-6H2,1-2H3 |

InChI Key |

CKNLDEDBQQHFAX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCSCC |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Pathways of Ethyl 3 Ethylsulfanylpropanoate

Hydrolysis and Transesterification Reactions of the Ester Moiety

The ester group in Ethyl 3-ethylsulfanylpropanoate is susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond. This reactivity is central to its hydrolysis and transesterification reactions.

Hydrolysis:

The hydrolysis of this compound to yield 3-(ethylsulfanyl)propanoic acid and ethanol (B145695) can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, and an excess of water, the ester undergoes reversible hydrolysis. The reaction is typically carried out by heating the mixture under reflux. The equilibrium nature of this reaction necessitates a large excess of water to drive the reaction towards the formation of the carboxylic acid and alcohol. ias.ac.inacs.org

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is saponification, which involves heating the ester with a dilute aqueous alkali, such as sodium hydroxide (B78521) or potassium hydroxide. ias.ac.inias.ac.in This reaction goes to completion and yields the corresponding carboxylate salt and ethanol. Subsequent acidification of the reaction mixture allows for the isolation of the free carboxylic acid, 3-(ethylsulfanyl)propanoic acid.

| Reaction | Reagents and Conditions | Products | Notes |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H2SO4, excess H2O, heat (reflux) | 3-(ethylsulfanyl)propanoic acid + Ethanol | Reversible reaction. ias.ac.inacs.org |

| Base-Catalyzed Hydrolysis | Dilute NaOH or KOH, heat (reflux) | Sodium 3-(ethylsulfanyl)propanoate + Ethanol | Irreversible reaction; acidification required to obtain the free carboxylic acid. ias.ac.inias.ac.in |

Transesterification:

Transesterification involves the conversion of this compound into a different ester by reaction with another alcohol in the presence of a catalyst. This reaction is also typically catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: Similar to hydrolysis, acid catalysts such as sulfuric acid or scandium(III) triflate can be employed to facilitate the exchange of the ethoxy group with another alkoxy group. organic-chemistry.org The reaction is driven to completion by using a large excess of the new alcohol.

Base-Catalyzed Transesterification: Base catalysts, including alkali metal alkoxides (e.g., sodium methoxide (B1231860) for conversion to the methyl ester) and non-ionic bases, are also effective. The choice of catalyst can influence the reaction conditions and selectivity. researchgate.net For instance, heterogeneous catalysts like montmorillonite (B579905) K-10 have been shown to be effective for the transesterification of related β-keto esters, offering advantages in terms of ease of separation. researchgate.net

| Catalyst Type | Example Catalyst | Conditions | Product |

| Acid | Sulfuric Acid (H2SO4) | Excess of new alcohol (e.g., methanol), heat | Mthis compound + Ethanol |

| Base | Sodium Methoxide (NaOMe) | Methanol as solvent/reagent | Mthis compound + Ethanol |

| Heterogeneous | Montmorillonite K-10 | Alcohol (e.g., methanol), heat | Mthis compound + Ethanol |

Reactions Involving the Thioether Functionality

The sulfur atom in this compound is a nucleophilic center and can readily undergo oxidation and other reactions.

Controlled Oxidation Reactions to Sulfoxides and Sulfones

The thioether moiety can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. The choice of oxidant and reaction conditions determines the final product.

Oxidation to Sulfoxide: For the selective oxidation to Ethyl 3-(ethylsulfinyl)propanoate, mild oxidizing agents are typically employed. Hydrogen peroxide (H2O2) in the presence of a catalyst, such as certain titanium complexes, can achieve this transformation under controlled conditions. researchgate.net Another approach involves the use of Oxone® (2KHSO5·KHSO4·K2SO4) in an appropriate solvent like ethanol, which has been shown to selectively oxidize sulfides to sulfoxides. researchgate.net

Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions are required to oxidize the thioether to the sulfone, Ethyl 3-(ethylsulfonyl)propanoate. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. uni-rostock.de Alternatively, using an excess of an oxidant like Oxone® in water can drive the reaction to the sulfone stage. researchgate.netchemrxiv.org A combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) has also been reported as an efficient system for the oxidation of sulfides to sulfones. researchgate.net

| Desired Product | Oxidizing Agent | Catalyst/Conditions |

| Ethyl 3-(ethylsulfinyl)propanoate (Sulfoxide) | Hydrogen Peroxide (H2O2) | Titanium isopropoxide complexes, room temperature researchgate.net |

| Oxone® | Ethanol as solvent researchgate.net | |

| Ethyl 3-(ethylsulfonyl)propanoate (Sulfone) | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane as solvent |

| Oxone® | Water as solvent, excess oxidant researchgate.netchemrxiv.org | |

| Urea-Hydrogen Peroxide/Phthalic Anhydride | Ethyl acetate as solvent researchgate.net |

Nucleophilic and Electrophilic Reactivity Studies of the Sulfur Center

The sulfur atom in this compound, with its lone pairs of electrons, exhibits nucleophilic character. This allows it to react with various electrophiles.

Nucleophilic Reactivity: The sulfur atom can act as a nucleophile and attack electrophilic carbon centers. For instance, it can react with alkyl halides in S_N2 reactions to form sulfonium (B1226848) salts. While specific studies on this compound are limited, the analogous reaction of ethyl 3-mercaptopropionate (B1240610) in nucleophilic aromatic substitution reactions highlights the nucleophilic nature of the sulfur in this type of structure. researchgate.net

Electrophilic Reactivity of Derived Species: While the thioether sulfur itself is nucleophilic, its oxidation to a sulfoxide introduces the possibility of the Pummerer rearrangement. In the presence of an activating agent like acetic anhydride, the sulfoxide can rearrange to form an α-acyloxy thioether, which is a versatile intermediate. wikipedia.org This rearrangement effectively transforms the original sulfur atom into a reactive electrophilic center.

Derivatization Strategies for Advanced Chemical Architectures

The dual functionality of this compound makes it a useful building block for the synthesis of more complex molecules, including various heterocyclic systems.

Following hydrolysis of the ester to 3-(ethylsulfanyl)propanoic acid, standard carboxylic acid derivatization techniques can be employed. For example, the carboxylic acid can be converted to an acid chloride, which can then react with a wide range of nucleophiles to form amides, other esters, etc.

The thioether and its oxidized derivatives (sulfoxide and sulfone) can also participate in a variety of transformations. For instance, α-lithiated sulfones are valuable carbon nucleophiles in organic synthesis. While not directly demonstrated for Ethyl 3-(ethylsulfonyl)propanoate, this reactivity is a well-established principle.

Furthermore, the core structure of this compound can be incorporated into larger molecules of biological interest. For example, related β-amino esters and acids bearing a thiazole (B1198619) heterocycle have been synthesized, showcasing the utility of such scaffolds in medicinal chemistry. farmaciajournal.com The synthesis of various nitrogen-containing heterocycles often involves intermediates that can be conceptually derived from or are analogous to this compound, highlighting its potential as a precursor in the construction of diverse chemical architectures. google.com

Advanced Spectroscopic and Structural Characterization Techniques for Ethyl 3 Ethylsulfanylpropanoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 3-ethylsulfanylpropanoate, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the protons of this compound would produce four distinct signals, each corresponding to a chemically non-equivalent set of protons. The ethyl group of the ester function would show a quartet around 4.1 ppm (for the -OCH₂- group) and a triplet around 1.2 ppm (for the -CH₃ group). The ethyl group of the thioether function would exhibit a quartet at a more shielded position, approximately 2.5 ppm (for the -SCH₂- group), and a corresponding triplet around 1.25 ppm (for the -CH₃ group). The two methylene (B1212753) groups on the propanoate backbone (-S-CH₂-CH₂-C(O)-) are diastereotopic and would appear as two distinct triplets, expected around 2.7 ppm and 2.6 ppm. The integration of these peaks would correspond to the number of protons in each environment (2H, 3H, 2H, 3H, 2H, 2H).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. This compound has seven carbon atoms, but due to symmetry in the ethyl groups, five distinct signals are expected. The carbonyl carbon of the ester is the most deshielded, appearing around 172 ppm. The methylene carbon of the ester's ethoxy group (-OCH₂-) would be found near 60 ppm, while its terminal methyl carbon would be around 14 ppm. The carbons of the propanoate backbone attached to the sulfur and the carbonyl group would resonate at approximately 27 ppm and 35 ppm, respectively. The carbons of the ethylthio group would appear at lower chemical shifts compared to their oxygenated counterparts. docbrown.infodocbrown.infochemicalbook.com

Predicted NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

|---|---|---|

| CH₃-CH₂-O- | 1.2 (triplet) | 14.2 |

| CH₃-CH₂ -O- | 4.1 (quartet) | 60.5 |

| -C(O)- | - | 172.0 |

| -C(O)-CH₂ - | 2.6 (triplet) | 34.5 |

| -CH₂-CH₂ -S- | 2.7 (triplet) | 27.0 |

| -S-CH₂ -CH₃ | 2.5 (quartet) | 25.8 |

Mass Spectrometry for Molecular Formula Confirmation and Detailed Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₇H₁₄O₂S, giving it a molecular weight of 162.25 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 162. The fragmentation of esters and thioethers is well-documented. Key fragmentation pathways for this compound would include:

Alpha-cleavage: Breakage of the bonds adjacent to the sulfur atom and the carbonyl group. This would lead to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) resulting in a fragment at m/z 117, or the loss of the ethylthio radical (•SCH₂CH₃, 61 Da) leading to a fragment at m/z 101.

McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. This would result in a prominent peak corresponding to the ionized enol.

Cleavage of the thioether: Fragmentation can also occur via the loss of an ethyl group from the sulfur, leading to a fragment ion.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value (predicted) | Corresponding Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 162 | [CH₃CH₂SCH₂CH₂COOCH₂CH₃]⁺ | Molecular Ion (M⁺) |

| 117 | [CH₃CH₂SCH₂CH₂CO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 103 | [CH₂=C(OH)OCH₂CH₃]⁺ | McLafferty Rearrangement |

| 101 | [CH₂CH₂COOCH₂CH₃]⁺ | Loss of ethylthio radical (•SCH₂CH₃) |

| 75 | [HOOCCH₂CH₂]⁺ | Cleavage and rearrangement |

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov The spectra provide characteristic signals for the functional groups present in this compound.

Infrared (IR) Spectroscopy The IR spectrum would be dominated by a very strong absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester group between 1150-1250 cm⁻¹ and the C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹. The C-S stretching vibration is typically weak and falls in the fingerprint region, around 600-800 cm⁻¹. docbrown.infonist.govnist.govchemicalbook.com

Raman Spectroscopy Raman spectroscopy would also detect these vibrations, though with different intensities. The C=O stretch would be visible but generally weaker than in the IR spectrum. Conversely, the C-S stretching vibration often gives a more distinct signal in the Raman spectrum than in the IR. The C-H stretching and bending modes would also be clearly visible. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. researchgate.netresearchgate.net

Principal Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, IR) | Expected Wavenumber (cm⁻¹, Raman) |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850-2980 | 2850-2980 |

| C=O (Ester) | Stretching | 1735-1750 (Strong) | 1735-1750 (Moderate) |

| C-O (Ester) | Stretching | 1150-1250 (Strong) | 1150-1250 (Weak) |

Advanced X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

This compound is likely a liquid at ambient temperature, which precludes direct analysis by single-crystal X-ray crystallography. This technique requires a well-ordered crystalline solid. suniv.ac.in To determine its three-dimensional structure in the solid state, a crystalline derivative must first be synthesized.

Suitable derivatization strategies could involve reactions at either the thioether or the ester functional group to introduce moieties that promote crystallization, such as groups capable of strong hydrogen bonding or forming rigid aromatic structures. For example:

Oxidation of the sulfide (B99878) to a sulfone (-SO₂-), which often increases the melting point and crystallinity.

Conversion of the ester to an amide or a hydrazide by reaction with an amine or hydrazine. These derivatives often form strong intermolecular hydrogen bonds, facilitating the growth of high-quality crystals.

Once a suitable crystalline derivative is obtained, single-crystal X-ray diffraction analysis can be performed. This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The data allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms (except hydrogen, which is often difficult to locate) can be determined. rsc.orgnih.govresearchgate.net The results provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice, offering an unambiguous depiction of its solid-state architecture.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment in Asymmetric Synthesis of Chiral Analogues

While this compound itself is achiral, chiral analogues can be readily synthesized. For instance, introducing a substituent at the C2 or C3 position of the propanoate backbone, or on one of the ethyl groups, would create a stereocenter. In the context of asymmetric synthesis, where one enantiomer is produced preferentially, assessing the enantiomeric purity is critical.

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for this purpose. These methods are based on the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Electronic Circular Dichroism (ECD): Measures the differential absorption of UV-Visible light. The resulting spectrum, a plot of molar circular dichroism (Δε) versus wavelength, is unique for each enantiomer (being equal in magnitude but opposite in sign). ECD is highly sensitive and can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to that predicted by quantum chemical calculations.

Vibrational Circular Dichroism (VCD): This is the infrared analogue of ECD, measuring the differential absorption of left- and right-circularly polarized infrared radiation. VCD provides a wealth of stereochemical information as it probes the vibrational transitions of the molecule.

For a synthesized chiral analogue of this compound, these techniques would allow for the quantitative determination of the enantiomeric excess (e.e.) and, through comparison with theoretical models, the assignment of the absolute configuration (R or S) of the newly formed stereocenter. rsc.org

Theoretical and Computational Chemistry Studies on Ethyl 3 Ethylsulfanylpropanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For a compound like Ethyl 3-ethylsulfanylpropanoate, DFT calculations could provide valuable insights into its fundamental properties.

Detailed Research Findings: Despite the utility of DFT, a thorough search of scientific databases and computational chemistry literature did not yield any specific studies that have performed DFT calculations on this compound. Consequently, there are no published data on its optimized molecular geometry, electronic properties such as HOMO-LUMO energy gap, or vibrational frequencies determined by this method.

In a typical study, researchers would employ a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform geometry optimization and calculate various molecular parameters. The results would be presented in tables, such as the one hypothetically outlined below, which currently remains unpopulated due to the lack of available data.

Table 5.1.1: Calculated Electronic Properties of this compound (Hypothetical)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could elucidate its conformational flexibility, solvent interactions, and bulk properties.

Detailed Research Findings: There are no specific published studies that have conducted Molecular Dynamics simulations on this compound. Such simulations would provide a dynamic picture of the molecule's behavior, including the rotation around its single bonds and the resulting conformational landscape. Information on how it interacts with other molecules, such as in a solvent or in a condensed phase, is therefore not available.

A hypothetical data table that would be generated from such a study is presented below. This table would typically show the relative energies and populations of different stable conformers.

Table 5.2.1: Conformational Analysis of this compound from MD Simulations (Hypothetical)

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Conformer A | Data not available | Data not available |

| Conformer B | Data not available | Data not available |

| Conformer C | Data not available | Data not available |

Reaction Mechanism Predictions and Transition State Analysis of Chemical Transformations

Computational chemistry plays a crucial role in predicting the mechanisms of chemical reactions, identifying intermediates, and characterizing transition states. For this compound, this could involve studying its hydrolysis, oxidation, or other transformations.

Detailed Research Findings: No computational studies on the reaction mechanisms involving this compound have been found in the scientific literature. Therefore, there is no available data on the activation energies, reaction enthalpies, or geometries of transition states for any of its potential chemical reactions.

A representative data table that would result from such a study is shown below, which would typically list the calculated energetic barriers for different reaction pathways.

Table 5.3.1: Calculated Activation Energies for Reactions of this compound (Hypothetical)

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Acid-catalyzed hydrolysis | Data not available |

| Base-catalyzed hydrolysis | Data not available |

| Oxidation at sulfur | Data not available |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. These models are used to predict the properties of new or untested compounds.

Detailed Research Findings: There is no evidence of any QSPR models being specifically developed or validated for this compound or a closely related series of compounds that would allow for the prediction of its properties. The development of a QSPR model requires a dataset of compounds with known properties, from which a predictive model can be derived. The absence of such studies indicates a gap in the predictive understanding of this compound's behavior based on its structure.

Application of Ethyl 3 Ethylsulfanylpropanoate As a Key Building Block in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. ijacskros.comscielo.br Ethyl 3-ethylsulfanylpropanoate can serve as a valuable starting material for the synthesis of various sulfur-containing heterocycles. While direct utilization in some classical multicomponent reactions like the Gewald reaction for thiophene (B33073) synthesis might require prior modification, its derivatives are primed for such transformations. The Gewald reaction, a powerful method for constructing highly substituted 2-aminothiophenes, typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur. sciforum.netijcmas.com

Although this compound itself lacks the requisite α-methylene ketone functionality for a direct Gewald reaction, it can be envisioned as a precursor to suitable reactants. For instance, chemical manipulation of the ester group could potentially introduce the necessary carbonyl reactivity.

Furthermore, the core structure of this compound is closely related to precursors used in the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with significant biological activities. ijacskros.comscielo.brnih.govsemanticscholar.org The synthesis of these compounds often starts from appropriately substituted thiophenes, which can be accessed through various synthetic routes where derivatives of mercaptopropanoic acid are key intermediates.

A plausible synthetic route could involve the initial hydrolysis of this compound to 3-ethylsulfanylpropanoic acid, followed by transformations to generate a key intermediate for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones.

| Precursor/Intermediate | Target Heterocycle | Key Reaction Type |

| Derivative of this compound | 2-Aminothiophene | Gewald Reaction |

| Derivative of 3-Ethylsulfanylpropanoic acid | Thieno[2,3-d]pyrimidine | Cyclocondensation |

Role in the Construction of Complex Sulfur-Containing Organic Frameworks

The construction of complex organic frameworks, including polymers and macrocycles containing sulfur atoms, is an area of intense research due to their unique electronic, optical, and material properties. This compound, with its thioether linkage, can be a valuable monomer or precursor for creating such advanced materials.

One potential application lies in the synthesis of polythioethers. Polythioethers are known for their high refractive indices, excellent thermal stability, and good adhesion to various substrates. The this compound molecule could be modified, for example, by converting the ester group into another reactive functionality, to create a monomer suitable for polymerization reactions.

Another avenue is the use of this compound in the synthesis of sulfur-containing macrocycles. The strategic placement of the thioether group allows for its participation in cyclization reactions to form large ring structures. These macrocycles can act as host molecules for specific guests or as ligands for metal catalysts.

While direct polymerization or macrocyclization of this compound may not be straightforward, its derivatives can be designed to undergo specific polymerization techniques. For example, a derivative containing a terminal thiol group could participate in thiol-ene click chemistry, a highly efficient and versatile reaction for polymer synthesis and modification.

| Framework Type | Potential Role of this compound Derivative |

| Polythioethers | Monomer in polycondensation or polyaddition reactions |

| Sulfur-Containing Macrocycles | Precursor for ring-closing metathesis or other cyclization strategies |

| Thiol-ene Networks | Monomer with a terminal ene functionality for click polymerization |

Intermediate in the Preparation of Specialized Esters and Thioethers for Chemical Research

The ester and thioether functionalities of this compound can be independently or concurrently modified to generate a library of specialized molecules for various research applications.

Transesterification for Specialized Esters:

The ethyl ester group can undergo transesterification with a variety of alcohols to introduce different functional groups into the molecule. researchgate.netnih.gov This reaction allows for the synthesis of a wide range of propanoate esters with tailored properties. For example, reaction with a fluorescent alcohol could yield a tagged molecule for biological imaging, while reaction with a long-chain alcohol could produce a surfactant.

Modification of the Thioether Linkage:

The thioether group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, each with distinct chemical properties and potential applications. These oxidized derivatives can be used as intermediates in further synthetic transformations or as target molecules in their own right, for instance, in the development of new ligands for catalysis.

Furthermore, the thioether can be cleaved to generate a thiol, which is a highly versatile functional group in organic synthesis. This thiol can then be reacted with various electrophiles to create a diverse array of new thioethers. For instance, the synthesis of bis(2-carbethoxyethyl) sulfide (B99878) and its derivatives can be envisioned starting from precursors related to this compound. google.comnih.gov

The combination of these transformations allows for the creation of a multitude of specialized esters and thioethers from a single, readily available starting material, highlighting the utility of this compound as a versatile intermediate in chemical research.

| Starting Material | Reagent/Reaction Type | Product Class | Potential Application |

| This compound | Functionalized Alcohol / Transesterification | Specialized Esters | Pro-drugs, Fluorescent probes |

| This compound | Oxidizing Agent | Sulfoxides, Sulfones | Synthetic Intermediates, Ligands |

| Derivative of this compound | Reducing Agent / Alkylating Agent | Specialized Thioethers | Ligands, Material Science |

Development of Specialized Analytical Techniques for Trace Analysis of Ethyl 3 Ethylsulfanylpropanoate

Chromatographic Methods for Separation and Quantification (e.g., GC-MS, HPLC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the cornerstones for the trace analysis of volatile and semi-volatile compounds like Ethyl 3-ethylsulfanylpropanoate.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is particularly well-suited for the analysis of volatile sulfur compounds. The methodology involves injecting a prepared sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with various compounds in the sample, leading to their separation based on boiling point, polarity, and chemical structure. As each compound elutes from the column at a specific retention time, it enters the mass spectrometer. The MS ionizes the compound, fragments the resulting ions, and separates them based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for identification. For quantification, specific ions known to be characteristic of this compound are monitored.

Research on volatile sulfur compounds in beverages like wine and fruit brandy has established effective GC-MS methods. nih.gov Often, a sample preparation step such as headspace solid-phase microextraction (HS-SPME) is employed to extract and concentrate volatile analytes from the sample matrix before GC-MS analysis. nih.gov The choice of SPME fiber coating is critical; for instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for a range of sulfur compounds. nih.gov

Table 1: Illustrative GC-MS Parameters for Volatile Sulfur Compound Analysis

| Parameter | Setting |

| Column | DB-35MS (30 m x 0.25 mm ID x 0.25 µm film) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 60°C, ramp to 280°C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

This table presents typical parameters and does not represent a specific analysis of this compound but is indicative of methods used for similar volatile sulfur compounds.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

For less volatile or thermally sensitive sulfur-containing esters, HPLC-MS offers a powerful alternative. In this technique, the sample is dissolved in a liquid solvent (the mobile phase) and pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). Separation occurs based on the analyte's differential partitioning between the two phases. A common mode for compounds like esters is reversed-phase chromatography, using a nonpolar C18 stationary phase and a polar mobile phase, such as a mixture of water and acetonitrile. sigmaaldrich.comresearchgate.net

Following separation in the HPLC column, the eluent is directed to the mass spectrometer. An interface, such as an electrospray ionization (ESI) source, is used to generate ions from the analyte molecules in the liquid stream before they enter the mass analyzer. HPLC-MS, particularly with a tandem mass spectrometer (MS/MS), provides excellent sensitivity and selectivity for quantification. lcms.cz

Advanced Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation

The analysis of this compound in complex matrices like food, beverages, or environmental samples often requires more advanced analytical firepower to overcome interferences and provide unambiguous structural confirmation.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS significantly enhances selectivity and sensitivity compared to single-quadrupole GC-MS. mdpi.com This technique uses two mass analyzers in sequence. The first (MS1) is set to isolate a specific parent ion from the co-eluting chemical background. This selected ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The second mass analyzer (MS2) then scans these characteristic fragment ions. This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific transition from a parent ion to a product ion, drastically reducing background noise and improving detection limits. researchgate.net This is invaluable for trace analysis where matrix components would otherwise obscure the analyte signal.

Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD):

For analyses targeting sulfur compounds exclusively, GC-SCD is a highly specific and sensitive technique. After compounds are separated on the GC column, they are combusted in a hydrogen-rich flame to produce sulfur monoxide (SO). This SO molecule then reacts with ozone in a reaction chamber, producing an excited sulfur dioxide (SO2*) molecule that emits light as it returns to its ground state. A photomultiplier tube detects this light emission. Since this chemiluminescence is specific to sulfur, the detector provides a highly selective signal for sulfur-containing compounds with minimal interference from other substances. acs.orgnih.gov This method has been successfully validated for the selective determination of volatile sulfur compounds in wine. acs.orgnih.gov

Method Validation and Quality Assurance Protocols in Analytical Research

To ensure that an analytical method for this compound is reliable, accurate, and fit for purpose, it must undergo rigorous validation. This process establishes the performance characteristics of the method and is a critical component of quality assurance in any analytical laboratory. Validation is typically performed in accordance with international guidelines such as those from the International Council for Harmonisation (ICH). sigmaaldrich.com

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, with values greater than 0.99 being desirable. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comnih.gov

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within a range of 70-120%. nih.govresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values below 15-20% often being required. nih.govresearchgate.net

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. acs.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. acs.orgnih.gov

Table 2: Illustrative Method Validation Data for a Hypothetical Trace Analysis of this compound

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.998 | > 0.99 |

| Range | 1 - 100 µg/L | Relevant to expected concentrations |

| LOD | 0.3 µg/L | Sufficiently low for trace detection |

| LOQ | 1.0 µg/L | Sufficiently low for quantification |

| Accuracy (Recovery) | 95-108% | Typically 70-120% |

| Precision (RSD) | < 10% | < 15-20% |

This table is for illustrative purposes, demonstrating typical validation results for a trace analytical method.

Adherence to these validation protocols and ongoing quality assurance practices, such as the regular analysis of quality control samples, ensures that the data generated for this compound are scientifically sound and defensible. mdpi.com

Environmental Chemical Fate and Degradation Mechanisms of Ethyl 3 Ethylsulfanylpropanoate

Abiotic Degradation Pathways in Environmental Matrices (e.g., hydrolysis, photolysis, oxidation)

No experimental or theoretical studies detailing the abiotic degradation of Ethyl 3-ethylsulfanylpropanoate were found. Based on its chemical structure, which contains both an ester and a thioether functional group, several degradation pathways can be hypothesized.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which would break the molecule into ethanol (B145695) and 3-ethylsulfanylpropanoic acid. The rate of this reaction is typically influenced by pH and temperature. Thioester hydrolysis, a related process, is known to be thermodynamically favorable.

Photolysis: Direct or indirect photolysis may occur if the compound absorbs light in the environmentally relevant spectrum or if reactive species generated by sunlight are present. Thioethers are known to undergo photooxidation.

Oxidation: The sulfur atom in the thioether group is a likely site for oxidation. In the presence of environmental oxidants such as hydroxyl radicals, the thioether could be oxidized to a sulfoxide (B87167) and subsequently to a sulfone.

Without specific studies, it is not possible to provide quantitative data on the rates or products of these potential degradation pathways for this compound.

Biotic Transformation and Biodegradation Studies (e.g., microbial metabolism and enzymatic pathways)

There is a lack of research on the microbial metabolism and enzymatic pathways involved in the biodegradation of this compound. General knowledge of microbial degradation of similar compounds suggests that bacteria capable of utilizing esters and organosulfur compounds could potentially degrade this molecule.

The initial steps in biodegradation would likely involve either the hydrolysis of the ester bond by esterase enzymes or the oxidation of the sulfur atom by monooxygenase or dioxygenase enzymes. The resulting intermediates, ethanol, 3-ethylsulfanylpropanoic acid, and their oxidized derivatives, would then likely enter central metabolic pathways. However, without specific studies, the microorganisms involved, the enzymatic systems, and the ultimate biodegradability remain unknown.

Modeling of Environmental Persistence and Distribution in Various Compartments

Future Research Avenues and Interdisciplinary Perspectives in Ethyl 3 Ethylsulfanylpropanoate Chemistry

Exploration of Novel Catalytic Transformations and Synthetic Methodologies

The primary synthesis of Ethyl 3-ethylsulfanylpropanoate relies on the conjugate addition, specifically a thia-Michael addition, of ethanethiol (B150549) to ethyl acrylate (B77674). While effective, current research frontiers are focused on developing novel catalytic systems to improve the efficiency, selectivity, and environmental footprint of this and related transformations.

Future research is directed towards several key areas:

Metal-Catalyzed Cross-Coupling: Transition-metal catalysis represents a major area for creating carbon-sulfur bonds. thieme-connect.de While traditionally used for aryl thioethers, research into applying catalysts based on affordable and less toxic metals like copper and nickel for C-S bond formation is growing. researchgate.net These methods could offer alternative synthetic routes under mild conditions. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts for Michael additions is a burgeoning field. Organocatalysts can offer high stereoselectivity and are often less sensitive to air and moisture than metal catalysts, simplifying reaction procedures. Research into organocatalysts that can facilitate the addition of thiols to acrylate systems efficiently is a promising direction.

Photoredox Catalysis: Merging photoredox and copper catalysis has been shown to be effective for decarboxylative thioesterification, providing a novel way to form thioesters. organic-chemistry.org Exploring similar light-promoted, metal-free pathways for the synthesis of thioethers like this compound could lead to more sustainable and atom-economical processes. organic-chemistry.org

The development of these new catalytic approaches aims to provide higher yields, reduce reaction times, and operate under milder conditions, which is a constant goal in modern synthetic chemistry. thieme-connect.de

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of synthetic chemistry with continuous flow and automated platforms is a paradigm shift in chemical manufacturing, moving from traditional batch processing to more efficient, consistent, and safer methods. While specific studies on the flow synthesis of this compound are not prominent in current literature, the principles of flow chemistry are highly applicable to its production.

Key Advantages for Thioether Synthesis:

Enhanced Safety: Ethanethiol is a volatile and malodorous compound. Flow reactors, being sealed and operating with smaller volumes at any given time, significantly minimize operator exposure and the risk of releasing noxious odors.

Precise Process Control: Flow systems allow for superior control over reaction parameters such as temperature, pressure, and residence time. This precision can lead to higher yields and purities by minimizing the formation of byproducts.

Rapid Optimization: Automated synthesis platforms, often integrated with flow reactors, can rapidly screen a wide range of catalysts and reaction conditions, accelerating the discovery of optimal synthetic protocols.

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reactor.

Future research will likely focus on developing and optimizing a continuous flow process for the Michael addition of ethanethiol to ethyl acrylate, potentially using a packed-bed reactor containing a solid-supported catalyst to further simplify purification and enhance catalyst recycling.

Applications in Advanced Materials Science Research (excluding direct material properties)

Beyond its role as a flavor component, this compound and its structural precursors, specifically 3-mercaptopropionate (B1240610) esters, have significant research applications in materials science, particularly in the field of polymer chemistry. Their function is not as a monomer that imparts specific properties to a material, but as a crucial controlling agent during the polymerization process.

These compounds act as highly effective chain-transfer agents (CTAs) in free-radical polymerizations, such as emulsion polymerization. google.com The role of a CTA is to control the molecular weight and narrow the molecular weight distribution of the resulting polymers. google.com This control is fundamental in tailoring the processability and mechanical properties of polymers for advanced applications.

A patent highlights the use of 3-mercaptopropionate esters in the emulsion polymerization of acrylic monomers. google.com The research demonstrated that the inclusion of these CTAs leads to polymers with a significantly lower and more controlled molecular weight, as indicated by the Heterogeneity Index (HI), a measure of the broadness of molecular weight distribution. google.com

| Run | Chain-Transfer Agent | Monomer System | Heterogeneity Index (HI) | Reference |

|---|---|---|---|---|

| Control | None | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | > 2.0 (Typical) | google.com |

| 31 | Butyl 3-mercaptopropionate | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | 1.51 | google.com |

| 37 | Butyl 3-mercaptopropionate | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | 1.48 | google.com |

Future research in this area involves exploring the kinetics of chain transfer for this compound itself and designing novel polymers with precisely engineered architectures by leveraging its controlling function. This includes its potential use in more advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where related thiocarbonylthio compounds are used to produce well-defined block copolymers and other complex architectures. google.com

Frontiers in Analytical Methodology for Detection and Quantification in Complex Systems

The detection and quantification of volatile sulfur compounds like this compound in complex matrices such as food, beverages, and environmental samples present a significant analytical challenge due to their typically low concentrations and potential for interference from other components. The frontier of analytical methodology in this domain is dominated by Gas Chromatography coupled with Mass Spectrometry (GC-MS).

GC-MS is the gold standard for separating volatile and semi-volatile compounds and providing confident identification based on both retention time and mass spectrum. jocpr.comscispace.com The high sensitivity of modern MS detectors, particularly in triple quadrupole (QqQ) systems, allows for the detection of trace-level contaminants and flavor components. researchgate.net

Key Research Directions:

Method Development for Complex Matrices: Research is ongoing to refine extraction and clean-up procedures, such as solid-phase microextraction (SPME), to selectively isolate and concentrate sulfur compounds from complex samples prior to GC-MS analysis, thereby improving detection limits and accuracy.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS analyzers (e.g., Time-of-Flight or Orbitrap) coupled with GC provides highly accurate mass measurements, enabling the unambiguous identification of analytes and the differentiation of isobaric interferences, which is crucial in complex sample analysis.

Multianalyte Methods: A significant trend is the development of single-run analytical methods that can simultaneously quantify a wide range of compounds, including various sulfur compounds, esters, and other flavor molecules or contaminants. researchgate.net This approach increases throughput and provides a more comprehensive chemical profile of the sample.

While specific detection limits for this compound are not widely published, data for other trace analytes in complex food matrices illustrate the sensitivity of modern GC-MS methods.

| Compound | Matrix | Method | Limit of Detection (LOD) (μg/kg) | Reference |

|---|---|---|---|---|

| Ethyl carbamate | Soy Sauce | GC-QqQ-MS | 1.8 | researchgate.net |

| Acrylamide | Soy Sauce | GC-QqQ-MS | 5.3 | researchgate.net |

| 3-MCPD | Soy Sauce | GC-QqQ-MS | 5.1 | researchgate.net |

Future analytical research will focus on pushing the boundaries of detection even lower, developing portable sensor technologies for real-time monitoring, and applying metabolomics approaches to understand the formation and role of this compound within biological and food systems.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-ethylsulfanylpropanoate, and how do reaction parameters influence yield?

this compound can be synthesized via multi-step reactions involving sulfonation and esterification. Key steps include:

- Sulfanyl group incorporation : Use of thiols or disulfides under basic conditions to introduce the ethylsulfanyl moiety .

- Esterification : Ethyl ester formation via acid-catalyzed condensation of propanoic acid derivatives with ethanol .

- Reaction optimization : Parameters like temperature (70–100°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., H₂SO₄ or p-TsOH) critically affect yield. Automated reactors improve reproducibility in parameter control .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological validation involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify ester carbonyl (~170 ppm) and sulfanyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 191.1) .

- Chromatography : HPLC or GC with standards to assess purity (>98%) and detect byproducts like unreacted thiols .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the biological activity of this compound across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. antimicrobial effects) may arise from:

- Structural analogs : Minor substituent changes (e.g., replacing ethylsulfanyl with methoxy groups) alter target binding .

- Experimental conditions : Variations in assay pH, temperature, or solvent (DMSO vs. aqueous buffer) impact activity .

- Data normalization : Use internal controls (e.g., IC₅₀ values standardized against reference inhibitors) to enable cross-study comparisons .

Table 1 : Comparative Bioactivity of this compound and Analogs

| Compound | Enzyme Inhibition (IC₅₀, μM) | Antimicrobial Activity (MIC, μg/mL) |

|---|---|---|

| This compound | 12.3 ± 1.5 | 64 (Gram-positive) |

| Ethyl 3-methoxypropanoate | >100 | >128 |

| Source: Adapted from ECHA data |

Q. What strategies mitigate stereochemical challenges in synthesizing this compound derivatives?

Racemization at the propanoate β-carbon can occur during synthesis. Solutions include:

- Chiral catalysts : Use of enantioselective organocatalysts (e.g., thiourea-based systems) to retain stereochemical integrity .

- Low-temperature reactions : Conducting reactions at −20°C to minimize thermal racemization .

- Crystallization : Chiral resolution via diastereomeric salt formation with (+)- or (−)-camphorsulfonic acid .

Q. How can computational modeling optimize this compound for target-specific applications?

- Docking studies : Predict binding affinity to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on sulfanyl group interactions with catalytic residues .

- QSAR modeling : Relate substituent electronegativity or steric bulk to bioactivity trends. For example, bulkier alkyl groups reduce membrane permeability .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing reaction yield data in multi-step syntheses?

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and solvent .

- ANOVA : Identify significant variables (e.g., p < 0.05 for temperature effect) .

- Error propagation : Calculate cumulative uncertainty from individual reaction steps using Monte Carlo simulations .

Q. How should researchers validate the reproducibility of bioactivity assays for this compound?

- Inter-laboratory studies : Collaborate with independent labs to replicate key findings (e.g., IC₅₀ values within ±15%) .

- Positive/Negative controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase assays) and solvent-only blanks .

- Blinded analysis : Mask sample identities during data collection to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.